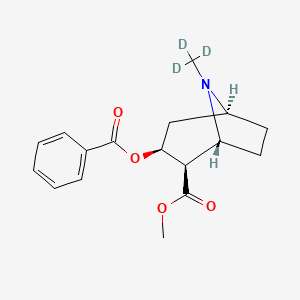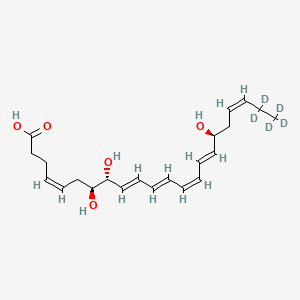
催产素游离酸
描述
Oxytocin free acid (OFA) is a hormone produced in the brain and released into the bloodstream. It plays an important role in a variety of physiological processes, including reproduction, social bonding, and stress regulation. OFA has become a popular research topic in recent years due to its potential therapeutic applications.
科学研究应用
对非人类哺乳动物行为的影响
催产素以其对哺乳动物的多种行为影响而闻名。研究表明,它介导了一系列从高度社会化到反社会化的行为。值得注意的是,它在塑造非人类哺乳动物的亲社会和反社会行为中发挥着重要作用。对催产素对黄腹土拨鼠社会凝聚力的影响的研究例证了它对哺乳动物行为的复杂影响 (Smith 等,2017)。
调节焦虑和恐惧
催产素表现出抗焦虑和抗应激作用,影响与一般焦虑和社交焦虑以及恐惧条件相关的行为。这使其成为广泛性焦虑症、创伤后应激障碍、社交焦虑症、自闭症和精神分裂症等疾病的潜在治疗靶点 (Neumann & Slattery, 2016)。
对人类的亲社会影响
催产素在人类中的作用延伸到影响社会决策、社会刺激的处理和社会记忆。它的亲社会影响是显着的,影响着眼神交流和社会联系等行为。这使其成为治疗以焦虑和社会功能异常为特征的疾病的有希望的靶点 (Macdonald & Macdonald, 2010)。
在精神分裂症治疗中的潜力
催产素增强社会认知的能力表明其在精神分裂症等精神疾病的病因和治疗中的潜在作用。其治疗潜力得到了临床试验的支持,表明在作为辅助治疗使用时,精神分裂症患者的症状得到改善 (Feifel, 2011)。
对饮食行为和新陈代谢的影响
在人类中,催产素影响饮食行为和新陈代谢。研究表明,它可以减少卡路里摄入,增加脂肪氧化,并改善胰岛素敏感性,支持其在治疗肥胖症和糖尿病等代谢疾病中的潜在作用 (Lawson, 2017)。
抗肥胖和代谢效应
催产素通过减肥、增加脂解以及改善葡萄糖耐量和胰岛素抵抗等机制,在治疗肥胖症和 2 型糖尿病方面显示出希望。这突出了其在管理代谢健康问题中的治疗潜力 (Deblon 等,2011)。
发育和可塑性
催产素的进化史及其在包括人类在内的哺乳动物社会行为发育中的作用是持续研究的重点。这项研究阐明了催产素在母婴纽带、配对纽带中的作用,以及它在精神分裂症和自闭症等精神疾病中的潜在作用 (Stoop & Yu, 2017)。
自闭症模型中的药理学拯救
催产素已被提议作为自闭症患者的治疗方法。使用催产素受体缺失小鼠的研究表明催产素和加压素在逆转自闭症样症状(包括社交和学习缺陷)方面的潜力 (Sala 等,2011)。
作用机制
Target of Action
Oxytocin, a neuropeptide hormone, primarily targets the oxytocin receptors . These receptors are widely distributed throughout the central nervous system and peripheral tissues . The oxytocin receptor is a Gq coupled G-protein coupled receptor (GPCR) . The activation of these receptors leads to a cascade that results in a significant influx of calcium ions into the cell .
Mode of Action
Oxytocin interacts with its receptors, influencing neuronal activity and neurotransmitter release . This interaction leads to changes in social behavior like trust and empathy . The activation of the oxytocin receptor leads to a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction .
Biochemical Pathways
Oxytocin receptor activation stimulates phospholipase C (PLC), resulting in the production of inositol 1, 4, 5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) . IP3 releases Ca2+ from intracellular stores . This pathway underpins the majority of the functions of oxytocin .
Pharmacokinetics
Oxytocin is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions . The half-life of oxytocin is much longer in cerebrospinal fluid (CSF) than in plasma .
Result of Action
The primary result of oxytocin’s action is the induction or strengthening of uterine contractions in pregnant women to aid in labor and delivery or to control postpartum bleeding . It also plays an important role in pair bonding, social cognition and functioning, and even fear conditioning . Furthermore, oxytocin also serves a role in metabolic homeostasis and cardiovascular regulation .
Action Environment
The effects of oxytocin can be influenced by various environmental factors. For instance, the number of oxytocin receptors in the uterine muscle increases during the last few months of pregnancy, and the receptors become more sensitized . This helps to prepare for labor. Uterine production of oxytocin is largely responsible for triggering normal labor and delivery . During labor, the baby’s head exerts pressure on the cervix, which stimulates oxytocin production . This acts on receptors in the uterus which causes an increase in intracellular calcium ions . Contractions release further oxytocin, forming a positive feedback loop .
安全和危害
未来方向
There is good reason to believe that a greater understanding of the oxytocin system may have translational potential for humans, particularly in the treatment of social impairments . Future studies comparing levels of central and peripheral oxytocin in humans will require numerous assessments—ideally over a 24-h period .
生化分析
Biochemical Properties
Oxytocin free acid interacts with various enzymes, proteins, and other biomolecules. It binds copper ions in nature, with the structure of oxytocin in interaction with Cu2+ determined by NMR, showing which atoms of the peptide are involved in binding . Oxytocin also influences metabolic processes, such as glucose homeostasis and energy expenditure .
Cellular Effects
Oxytocin free acid exerts significant effects on various types of cells and cellular processes. It modulates mitochondrial biogenesis, enhances glucose uptake, and optimizes energy utilization, thereby contributing to overall metabolic stability . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxytocin free acid exerts its effects at the molecular level through various mechanisms. It binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . It also influences the regulation of metabolic functions, showing its capability to influence body weight, insulin sensitivity, and lipid metabolism .
Dosage Effects in Animal Models
The effects of oxytocin free acid vary with different dosages in animal models. Studies have reported that the effects of oxytocin on memory are mainly dose-dependent, with intracerebroventricular injections at low-doses facilitating memory performance while high-doses have an inhibitory effect .
Metabolic Pathways
Oxytocin free acid is involved in various metabolic pathways. It plays a role in the regulation of metabolic functions, showing its capability to influence body weight, insulin sensitivity, and lipid metabolism . It also impacts energy balance by improving glucose uptake in muscle and adipose cells and reducing gluconeogenesis in the liver, contributing to improved overall glucose homeostasis .
Transport and Distribution
Oxytocin free acid is transported and distributed within cells and tissues. It is produced by the neuroendocrine cells of the hypothalamus, in the paraventricular (PVN; mainly from its magnocellular cells) and the supraoptic nucleus (SON) . The peripherally secreted oxytocin acts into the uterine smooth muscle cells and into the muscle-like cells (myoepithelial cells) into the breast .
Subcellular Localization
It is known that oxytocin is produced and released outside the nervous system, such as the gastrointestinal tract .
属性
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCSRNZYJJWNB-DSZYJQQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)











